molecular formula C19H16Br2O4 B12041851 Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B12041851
M. Wt: 468.1 g/mol
InChI Key: LEMRZVKMYOKYNN-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C19H16Br2O4 It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the bromination of a benzofuran derivative followed by the introduction of the 2-bromobenzyl group through an etherification reaction. The final step involves esterification to introduce the ethyl carboxylate group.

    Bromination: The starting benzofuran derivative is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Etherification: The brominated intermediate is reacted with 2-bromobenzyl alcohol in the presence of a base such as potassium carbonate to form the ether linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzofuran ring can be oxidized to introduce additional functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with new functional groups replacing the bromine atoms.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original ester compound.

Scientific Research Applications

Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms and benzofuran ring can participate in various binding interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-[(2-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of two bromine atoms and the specific arrangement of functional groups

Properties

Molecular Formula

C19H16Br2O4

Molecular Weight

468.1 g/mol

IUPAC Name

ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H16Br2O4/c1-3-23-19(22)18-11(2)25-16-9-15(21)17(8-13(16)18)24-10-12-6-4-5-7-14(12)20/h4-9H,3,10H2,1-2H3

InChI Key

LEMRZVKMYOKYNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3Br)Br)C

Origin of Product

United States

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